molecular formula C10H6ClNO2 B175267 1-Chloro-8-nitronaphthalene CAS No. 602-37-9

1-Chloro-8-nitronaphthalene

Cat. No.: B175267
CAS No.: 602-37-9
M. Wt: 207.61 g/mol
InChI Key: QOHQXCPALCHOID-UHFFFAOYSA-N
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Description

1-Chloro-8-nitronaphthalene is an organic compound with the molecular formula C10H6ClNO2 It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a nitro group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-8-nitronaphthalene can be synthesized through the nitration of 1-chloronaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as the nitrating agent and catalyst, respectively. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as sulfated zirconia, has been explored to enhance the efficiency and selectivity of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-8-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Reduction: 1-Chloro-8-aminonaphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-8-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-8-nitronaphthalene involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. the presence of the chlorine atom can influence the reactivity and orientation of further substitutions on the naphthalene ring .

Comparison with Similar Compounds

  • 1-Chloronaphthalene
  • 1-Nitronaphthalene
  • 1,5-Dinitronaphthalene

Comparison: 1-Chloro-8-nitronaphthalene is unique due to the presence of both a chlorine atom and a nitro group on the naphthalene ring. This dual substitution imparts distinct chemical properties compared to its mono-substituted counterparts. For example, 1-Chloronaphthalene lacks the nitro group’s electron-withdrawing effect, while 1-Nitronaphthalene does not have the chlorine atom’s influence on reactivity and substitution patterns .

Properties

IUPAC Name

1-chloro-8-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6ClNO2/c11-8-5-1-3-7-4-2-6-9(10(7)8)12(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHQXCPALCHOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20208945
Record name 1-Chloro-8-nitronaphthalene
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Molecular Weight

207.61 g/mol
Source PubChem
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CAS No.

602-37-9
Record name 1-Chloro-8-nitronaphthalene
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Record name 1-Chloro-8-nitronaphthalene
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Record name 1-Chloro-8-nitronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-chloro-8-nitronaphthalene in the synthesis of benzo[2,3]naphtho[5,6,7-ij][1,4]dithiepin?

A1: this compound serves as a crucial building block in the synthesis of benzo[2,3]naphtho[5,6,7-ij][1,4]dithiepin. It reacts with the disodium salt of 1,2-dimercaptobenzene in a condensation reaction. [] This reaction results in the formation of the desired heterocyclic compound, highlighting the role of this compound as an electrophilic reagent in this specific chemical transformation. []

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